molecular formula C19H21N B3137953 [(anthracen-9-yl)methyl](butyl)amine CAS No. 444577-38-2

[(anthracen-9-yl)methyl](butyl)amine

Cat. No.: B3137953
CAS No.: 444577-38-2
M. Wt: 263.4 g/mol
InChI Key: SHGVPNXUAJNTAE-UHFFFAOYSA-N
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Description

(Anthracen-9-yl)methylamine is an organic compound with the molecular formula C19H21N. . This compound features an anthracene moiety attached to a butylamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (anthracen-9-yl)methylamine typically involves the reaction of 9-anthracenemethanol with butylamine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert 9-anthracenemethanol to 9-anthracenemethyl chloride, which then reacts with butylamine to form the desired product .

Industrial Production Methods

Industrial production methods for (anthracen-9-yl)methylamine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (anthracen-9-yl)methylamine involves its interaction with various molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its structure and function. The amine group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying molecular biology and developing therapeutic agents .

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13,20H,2-3,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGVPNXUAJNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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